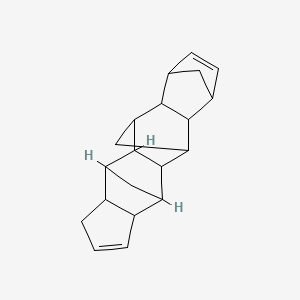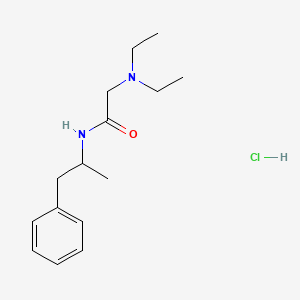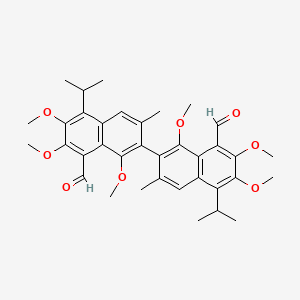
5,5'-Diisopropyl-1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-2,2'-binaphthalene-8,8'-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde is a complex organic compound with a unique structure It belongs to the binaphthalene family, characterized by two naphthalene units connected at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde involves multiple steps. Typically, the process starts with the preparation of the naphthalene units, followed by their functionalization and coupling. Common reagents used in the synthesis include methoxy groups, isopropyl groups, and aldehyde functionalities. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the aldehyde groups results in the formation of carboxylic acids, while reduction leads to the formation of alcohols .
Aplicaciones Científicas De Investigación
5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as aldehydes and methoxy groups, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
6,6’,7,7’-Tetrahydroxy-1,1’-dimethoxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde: Similar structure but with different functional groups.
8,8’-Diformyl-1,1’,7,7’-tetrahydroxy-5,5’-diisopropyl-6,6’-dimethoxy-3,3’-dimethyl-2,2’-binaphthalene: Another related compound with variations in functional groups.
Uniqueness
Its distinct structure allows for unique reactivity and interactions, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
27864-29-5 |
|---|---|
Fórmula molecular |
C36H42O8 |
Peso molecular |
602.7 g/mol |
Nombre IUPAC |
7-(8-formyl-1,6,7-trimethoxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trimethoxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C36H42O8/c1-17(2)25-21-13-19(5)27(33(41-9)29(21)23(15-37)31(39-7)35(25)43-11)28-20(6)14-22-26(18(3)4)36(44-12)32(40-8)24(16-38)30(22)34(28)42-10/h13-18H,1-12H3 |
Clave InChI |
UBNXLZMXWUQSCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(C(=C2C(C)C)OC)OC)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)OC)OC)C(C)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
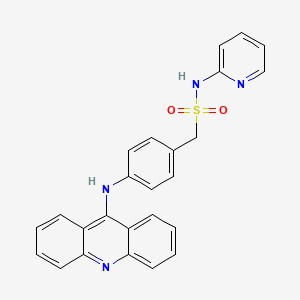
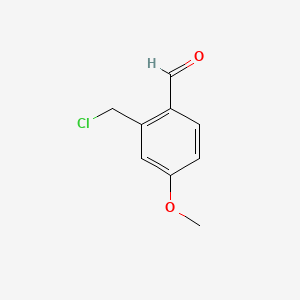

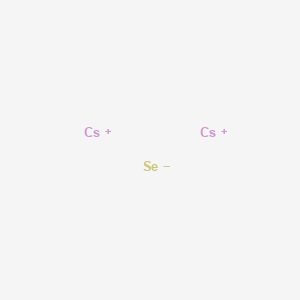


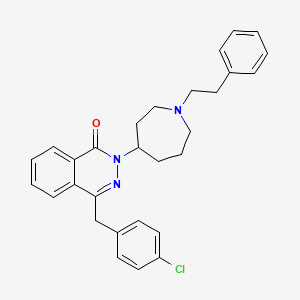
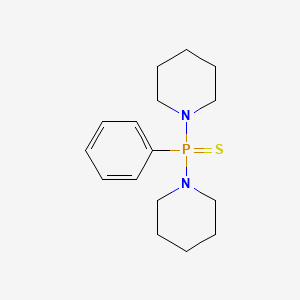
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)
